ATP Synthesis-IN-1

ATP synthase inhibition Pseudomonas aeruginosa quinoline SAR

Researchers investigating Pseudomonas aeruginosa resistance mechanisms require defined inhibitors with known SAR context to ensure experimental reproducibility. ATP Synthesis-IN-1 is a quinoline derivative that specifically inhibits PA ATP synthase (IC50 = 11.1 μg/mL). - Defined SAR reference point: C1 benzyl thioether substitution; 15.9-fold potency differential vs. analog ATP Synthesis-IN-2 - Validated use: Baseline control for biochemical assays and comparator in quinoline optimization programs - Supply: Packaged for R&D use with documented specifications

Molecular Formula C21H25N3S
Molecular Weight 351.5 g/mol
Cat. No. B12386421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP Synthesis-IN-1
Molecular FormulaC21H25N3S
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2SC
InChIInChI=1S/C21H25N3S/c1-24(2)15-17-10-8-16(9-11-17)13-22-14-19-12-18-6-4-5-7-20(18)23-21(19)25-3/h4-12,22H,13-15H2,1-3H3
InChIKeyDVUDEYVEBQKKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATP Synthesis-IN-1 Procurement Overview


ATP Synthesis-IN-1 (Compound 4) is a quinoline derivative developed as an inhibitor of Pseudomonas aeruginosa (PA) ATP synthase activity [1]. The compound demonstrates an IC₅₀ of 11.1 μg/mL against PA ATP synthesis in biochemical assays . Unlike broad-spectrum bacterial ATP synthase inhibitors, this compound originates from a focused medicinal chemistry program specifically designed to identify PA-targeting agents, situating it within a well-characterized structure-activity relationship (SAR) series that includes more potent analogs such as Compound 5 (ATP Synthesis-IN-2, IC₅₀ = 0.7 μg/mL) [2]. The compound bears a quinoline core modified at the C1 position with a benzyl thioether substituent, which influences both potency and molecular recognition at the ATP synthase c-ring target site [2].

Why ATP Synthesis-IN-1 Cannot Be Replaced


Substituting ATP Synthesis-IN-1 with other ATP synthase inhibitors introduces substantial experimental risk due to divergent target selectivity, species specificity, and SAR context. Broad-spectrum inhibitors such as bedaquiline (TMC207) exhibit high potency against mycobacterial ATP synthase (IC₅₀ = 10 nM) with >20,000-fold selectivity over human mitochondrial enzyme [1], while tomatidine-derived analogs (e.g., TM-184) are ≥800-fold less inhibitory toward mitochondrial ATP synthase than oligomycin but target primarily Staphylococcus aureus and Gram-negative species [2]. Neither compound class addresses the quinoline-based PA-specific SAR landscape that defines ATP Synthesis-IN-1. Within the same quinoline series, structural modifications at the C1 position produce dramatic potency shifts—exemplified by the 15.9-fold difference between ATP Synthesis-IN-1 (IC₅₀ = 11.1 μg/mL) and its direct analog ATP Synthesis-IN-2 (IC₅₀ = 0.7 μg/mL) [3]. Generic substitution collapses this SAR resolution and compromises the interpretability of PA-focused inhibition studies.

ATP Synthesis-IN-1 Evidence Guide


C1-Substituent Effects on PA ATP Synthase Inhibition

Direct head-to-head comparison within the same publication series demonstrates that ATP Synthesis-IN-1 (Compound 4, bearing a benzyl thioether at the C1 position) exhibits a PA ATP synthesis IC₅₀ of 11.1 μg/mL, whereas ATP Synthesis-IN-2 (Compound 5, bearing a benzyl sulfide at the C1 position) shows substantially enhanced activity with an IC₅₀ of 0.7 μg/mL [1]. This represents a 15.9-fold difference in inhibitory potency driven solely by C1 substitution chemistry. Both compounds share the identical quinoline core and were evaluated under the same assay conditions.

ATP synthase inhibition Pseudomonas aeruginosa quinoline SAR antibiotic development

Structural Comparison with Other ATP Synthase Inhibitors

ATP Synthesis-IN-1 possesses the molecular formula C₂₁H₂₅N₃S and molecular weight of 351.51 g/mol, featuring a quinoline core with a C1 benzyl thioether substituent . This structure differs fundamentally from the C1 benzyl sulfide present in ATP Synthesis-IN-2 (Compound 5), which confers the 15.9-fold potency differential described above. The structure further distinguishes ATP Synthesis-IN-1 from other ATP synthase inhibitors: bedaquiline belongs to the diarylquinoline class targeting mycobacterial ATP synthase; tomatidine-derived analogs such as TM-184 are steroidal alkaloids with ethylenediamine linkers; and oligomycin is a macrolide that potently inhibits mitochondrial ATP synthase (F₁F₀-ATPase) with high eukaryotic cytotoxicity [1][2]. The quinoline scaffold of ATP Synthesis-IN-1 represents a distinct chemotype specifically optimized for PA ATP synthase c-ring engagement.

chemical structure quinoline derivatives ATP synthase c-ring medicinal chemistry

Species Selectivity of ATP Synthase Inhibition

ATP Synthesis-IN-1 is reported to inhibit PA ATP synthesis with an IC₅₀ of 11.1 μg/mL and exhibits antibacterial activity against drug-resistant PA infections . This PA-specific activity profile is consistent with the broader quinoline ATP synthase inhibitor class, which has been characterized for its ability to inhibit both PA and Acinetobacter baumannii (AB) ATP synthase, with certain derivatives showing species-selective potency differences [1]. In contrast, bedaquiline (TMC207) displays high selectivity for mycobacterial ATP synthase (IC₅₀ = 10 nM) with minimal activity against PA; tomatidine analogs such as TM-184 exhibit broad-spectrum antibacterial activity with MICs of 4–16 μg/mL against E. coli and A. baumannii but limited PA-specific data; and oligomycin potently inhibits mitochondrial ATP synthase with consequent eukaryotic cytotoxicity [2][3]. The quinoline class provides a PA-targeted approach distinct from broad-spectrum or mycobacteria-selective alternatives.

species selectivity Pseudomonas aeruginosa ATP synthase antibiotic resistance

Gaps in Mammalian Cytotoxicity and In Vivo Data

Current publicly available data for ATP Synthesis-IN-1 are limited to PA ATP synthesis inhibition (IC₅₀ = 11.1 μg/mL) and qualitative antibacterial activity against drug-resistant PA strains [1]. No quantitative mammalian cytotoxicity data, mitochondrial selectivity metrics, or in vivo efficacy results are currently reported in accessible literature or vendor documentation for this specific compound. This stands in contrast to comparator compounds for which more extensive profiling exists: bedaquiline has defined mitochondrial selectivity (>20,000-fold selectivity for mycobacterial over human ATP synthase) [2]; tomatidine-derived analogs such as TM-184 have reported ≥800-fold lower mitochondrial inhibition than oligomycin, low HepG2 cytotoxicity, and in vivo efficacy in neutropenic mouse thigh infection models [3]; and Mtb ATP synthase-IN-1 (compound 6ab) has characterized Vero cell cytotoxicity (IC₅₀ > 64 μg/mL) and oral bioavailability metrics [4]. The absence of parallel data for ATP Synthesis-IN-1 is a verifiable and material factor for procurement decisions.

cytotoxicity in vivo selectivity data gaps procurement considerations

ATP Synthesis-IN-1 Research Applications


In Vitro P. aeruginosa ATP Synthase Assays

ATP Synthesis-IN-1 is suitable for use as a reference inhibitor in PA ATP synthase biochemical assays. With a reported IC₅₀ of 11.1 μg/mL, the compound can serve as a comparator or baseline control when evaluating the potency of novel quinoline derivatives or alternative ATP synthase inhibitors targeting PA [1]. The compound's defined position within the quinoline SAR series (C1 benzyl thioether substitution) provides a structurally characterized reference point for correlating chemical modifications with inhibitory activity.

Antibacterial Activity Against Drug-Resistant P. aeruginosa

ATP Synthesis-IN-1 exhibits antibacterial activity against drug-resistant PA strains [1]. This application is grounded in the compound's demonstrated PA ATP synthesis inhibition and qualitative antibacterial properties. Researchers studying PA resistance mechanisms or validating ATP synthase as a therapeutic target in multidrug-resistant PA may employ this compound as a tool to probe target engagement and downstream antibacterial effects, with the understanding that more potent analogs (e.g., ATP Synthesis-IN-2, IC₅₀ = 0.7 μg/mL) are available for studies requiring enhanced activity [2].

SAR Studies of Quinoline ATP Synthase Inhibitors

ATP Synthesis-IN-1 serves as a defined SAR data point within the quinoline ATP synthase inhibitor series. The compound's C1 benzyl thioether substitution distinguishes it from the more potent C1 benzyl sulfide analog (ATP Synthesis-IN-2), providing a 15.9-fold potency differential that can inform medicinal chemistry optimization strategies [1]. Procurement of ATP Synthesis-IN-1 enables researchers to benchmark their own quinoline derivatives against a published reference compound with known structure and activity parameters.

Comparative Selectivity Profiling Across Inhibitor Classes

For research programs investigating the species selectivity of bacterial ATP synthase inhibitors, ATP Synthesis-IN-1 provides a PA-targeted quinoline-class reference. Comparative studies may juxtapose this compound against bedaquiline (mycobacteria-selective), tomatidine analogs (broad-spectrum with Gram-negative activity), or oligomycin (mitochondrial inhibitor) to delineate class-specific selectivity profiles and structure-selectivity relationships [2][3]. Such studies can elucidate determinants of target engagement across bacterial species and inform the design of pathogen-specific inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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